N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
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Overview
Description
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the thiadiazole ring. The reaction conditions often require refluxing in ethanol or other suitable solvents for several hours .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 1H-pyrazole-3-carboxylates
Uniqueness: N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its specific thiadiazole ring structure, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxyphenyl and phenylpropanamide groups further enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets .
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-25-17-11-7-16(8-12-17)10-14-19-22-23-20(26-19)21-18(24)13-9-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13-14H2,1H3,(H,21,23,24) |
InChI Key |
CBGBOZGDAXTVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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